molecular formula C23H27Cl2N3O3 B194383 Aripiprazole N4-Oxide CAS No. 573691-11-9

Aripiprazole N4-Oxide

Cat. No.: B194383
CAS No.: 573691-11-9
M. Wt: 464.4 g/mol
InChI Key: FDTVYHFBHZGERN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Aripiprazole N4-Oxide, similar to its parent compound Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also exhibits antagonistic activity at alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .

Mode of Action

This compound’s mode of action is likely due to its partial agonist activity on D2 and 5-HT1A receptors and its antagonist activity at 5-HT2A receptors . This unique mechanism of action allows this compound to both stimulate and inhibit dopamine .

Biochemical Pathways

This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to affect the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors . It also influences the extracellular signal-regulated kinase (ERK) pathway .

Pharmacokinetics

Aripiprazole exhibits linear pharmacokinetics and is administered once daily . A complete saturation of D2Rs has been described for plasma concentrations of Aripiprazole exceeding 100–150 ng/ml in patients and 100–200 ng/ml in healthy subjects .

Result of Action

The antipsychotic action of this compound results in significant reduction in symptomatology associated with schizophrenia-related disorders . Chronic administration of Aripiprazole has been shown to affect D2R affinity state and number, with relevant implications for long-term treatment of psychosis .

Action Environment

The action of this compound can be influenced by endogenous dopamine levels and signaling status . Depending on these factors, Aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology .

Biochemical Analysis

Biochemical Properties

Aripiprazole N4-Oxide interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a high affinity for D2-dopamine receptors, acting as a partial agonist . This interaction with D2-dopamine receptors is a key aspect of its biochemical role .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce mitochondrial hyperpolarisation and moderate oxidative stress in liver cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a partial agonist at dopamine D2 receptors, which can result in a range of actions depending on the cell type and function examined .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that chronic administration of Aripiprazole can affect D2R affinity state and number, which has implications for long-term treatment of psychosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that a common dose of 3 mg/kg of Aripiprazole had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole N4-Oxide typically involves the oxidation of aripiprazole. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the N-oxide formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency oxidizing agents and optimized reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Aripiprazole N4-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Aripiprazole N4-Oxide is unique due to its specific N-oxide functional group, which may confer distinct pharmacological properties compared to its parent compound and other similar antipsychotics. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTVYHFBHZGERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436567
Record name Aripiprazole N4-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573691-11-9
Record name 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573691-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole N4-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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